

Dimethylamine-13C2 hydrochloride molecular weight and formula.

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Compound of Interest

Compound Name:

Dimethylamine-13C2
hydrochloride

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Technical Guide: Dimethylamine-13C2 Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethylamine-13C2 hydrochloride**, a stable isotope-labeled compound critical for quantitative analysis in various scientific disciplines. Its primary application lies in serving as an ideal internal standard for mass spectrometry-based assays due to its chemical identity with the endogenous analyte, dimethylamine, while being distinguishable by mass.

Core Compound Data

The fundamental properties of **Dimethylamine-13C2 hydrochloride** are summarized below. Isotopic labeling with Carbon-13 (¹³C) results in a precise mass shift without altering the chemical or physical behavior of the molecule, which is essential for its role in stable isotope dilution analysis.



Property	Value	Citations
Chemical Formula	([¹³ C]H ₃) ₂ NH·HCl	
Molecular Formula	¹³ C ₂ H ₈ CIN	[1]
Molecular Weight	83.53 g/mol	[1][2]
Exact Mass	83.0412366 Da	[1]
CAS Number	286012-99-5	[1]
Isotopic Purity	99 atom % ¹³ C	
Melting Point	170-173 °C	
Physical Form	Solid	

Molecular Structure

The structure of **Dimethylamine-13C2 hydrochloride** features two methyl groups where the natural abundance Carbon-12 atoms are replaced by Carbon-13 isotopes. This substitution is the basis for its utility in mass spectrometry.

Molecular structure of **Dimethylamine-13C2 hydrochloride**.

Experimental Protocols and Applications

Dimethylamine-13C2 hydrochloride is predominantly used as an internal standard in quantitative analytical methods, particularly for the measurement of dimethylamine in complex biological matrices such as plasma, urine, or tissue extracts.[3][4] The stable isotope dilution method is a gold-standard quantification technique in mass spectrometry that corrects for sample loss during preparation and variations in instrument response.

A generalized protocol for its use in a Liquid Chromatography-Mass Spectrometry (LC-MS) application is outlined below.

Objective: To accurately quantify the concentration of endogenous dimethylamine (analyte) in a biological sample.

Methodology: Stable Isotope Dilution Mass Spectrometry



Standard Preparation:

- Prepare a stock solution of **Dimethylamine-13C2 hydrochloride** of a known high concentration in a suitable solvent (e.g., methanol or water).
- Create a series of calibration standards by spiking known, varying amounts of unlabeled dimethylamine into a blank matrix (e.g., charcoal-stripped plasma).
- Add a fixed, known amount of the **Dimethylamine-13C2 hydrochloride** internal standard (IS) solution to each calibration standard.

Sample Preparation:

- Thaw and vortex the biological samples (e.g., patient plasma).
- Add the same fixed, known amount of the **Dimethylamine-13C2 hydrochloride** internal standard solution to each biological sample.
- Perform a sample clean-up procedure to remove interfering substances. A common method is protein precipitation, achieved by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins.
- Transfer the supernatant, containing the analyte and internal standard, to a new vial for analysis.

LC-MS Analysis:

- Inject the prepared samples and calibration standards into an LC-MS system.
- The liquid chromatography step separates the analyte and IS from other components in the sample. As the IS is chemically identical to the analyte, it will co-elute.[3]
- The mass spectrometer detects the analyte and the IS based on their different mass-tocharge (m/z) ratios. The +2 Da mass shift of the IS allows for their simultaneous but distinct detection.

Data Analysis:



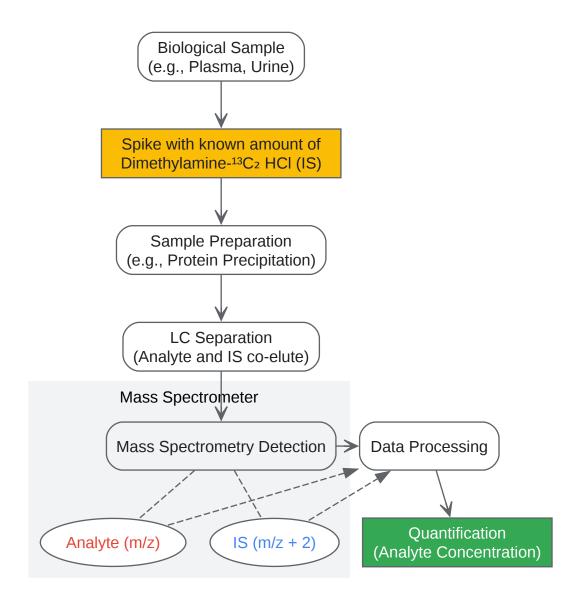




- For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting these peak area ratios against the known concentrations of the analyte.
- For the biological samples, calculate the peak area ratio of the endogenous analyte to the internal standard.
- Determine the concentration of the analyte in the biological samples by interpolating their peak area ratios on the calibration curve.

This workflow leverages the co-elution and similar ionization efficiency of the analyte and the isotopically labeled internal standard to provide highly accurate and precise quantification, correcting for matrix effects and procedural losses.[3]





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Workflow for quantification using a stable isotope standard.

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